molecular formula C17H16N2O4S3 B2438127 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034333-80-5

2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2438127
CAS No.: 2034333-80-5
M. Wt: 408.51
InChI Key: QMKNDLJNCGNHMN-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy and sulfamoyl groups, as well as thiophene rings

Preparation Methods

The synthesis of 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the benzamide core, introduction of the methoxy group, and the attachment of the thiophene rings through sulfamoyl linkage. Common synthetic routes may involve:

    Formation of Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a carboxylic acid or its derivatives.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.

    Sulfamoylation: The attachment of the thiophene rings via sulfamoyl linkage can be carried out using thiophene derivatives and sulfonyl chlorides under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide core or the thiophene rings, allowing for further functionalization.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide include other benzamide derivatives and thiophene-containing compounds These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications

Properties

IUPAC Name

2-methoxy-5-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S3/c1-23-14-5-4-12(9-13(14)17(18)20)26(21,22)19-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,19H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKNDLJNCGNHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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